molecular formula C13H6Cl3N3S B14414771 4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile CAS No. 87389-09-1

4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B14414771
CAS No.: 87389-09-1
M. Wt: 342.6 g/mol
InChI Key: WYKNKCYJDONIKH-UHFFFAOYSA-N
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Description

4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a cyanophenyl group and a trichloromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanobenzaldehyde with a suitable pyrrole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trichloromethylsulfanyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring with a trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87389-09-1

Molecular Formula

C13H6Cl3N3S

Molecular Weight

342.6 g/mol

IUPAC Name

4-(2-cyanophenyl)-1-(trichloromethylsulfanyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C13H6Cl3N3S/c14-13(15,16)20-19-7-10(6-18)12(8-19)11-4-2-1-3-9(11)5-17/h1-4,7-8H

InChI Key

WYKNKCYJDONIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN(C=C2C#N)SC(Cl)(Cl)Cl

Origin of Product

United States

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